3'-Bromo-2,2-dimethylbutyrophenone
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Overview
Description
3’-Bromo-2,2-dimethylbutyrophenone is an organic compound with the molecular formula C12H15BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyrophenone structure with two methyl groups at the second carbon position. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2,2-dimethylbutyrophenone typically involves the bromination of 2,2-dimethylbutyrophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 3’-Bromo-2,2-dimethylbutyrophenone may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-2,2-dimethylbutyrophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3’-Bromo-2,2-dimethylbutyrophenone is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
2,2-Dimethylbutyrophenone: Lacks the bromine atom, resulting in different reactivity and applications.
3’-Chloro-2,2-dimethylbutyrophenone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
3’-Fluoro-2,2-dimethylbutyrophenone: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 3’-Bromo-2,2-dimethylbutyrophenone is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and research studies where bromine’s reactivity is advantageous.
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYTODTASZTSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642430 |
Source
|
Record name | 1-(3-Bromophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-34-9 |
Source
|
Record name | 1-(3-Bromophenyl)-2,2-dimethyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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